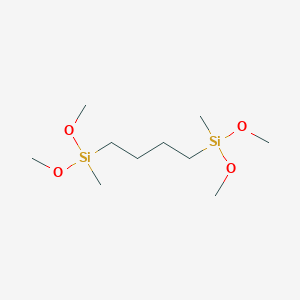
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with a dihydroisoquinoline moiety, which is further substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with quinoline derivatives. One common method includes the use of Mannich bases of the naphthalene series in boiling ethanol or o-xylene, leading to the formation of high-melting, thermostable crystalline substances . Another approach involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile with acyl iso(thio)cyanates, resulting in high yields of fused oxo- and thioxodihydropyrimidoisoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further utilized in different chemical and biological applications .
Applications De Recherche Scientifique
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- Quinoline
- Isoquinoline
Uniqueness
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its fused ring structure and the presence of methoxy groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
919786-31-5 |
|---|---|
Formule moléculaire |
C20H18N2O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H18N2O2/c1-23-18-10-13-7-8-21-20(16(13)11-19(18)24-2)15-9-14-5-3-4-6-17(14)22-12-15/h3-6,9-12H,7-8H2,1-2H3 |
Clé InChI |
BTXHMULURADQPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN=C2C3=CC4=CC=CC=C4N=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
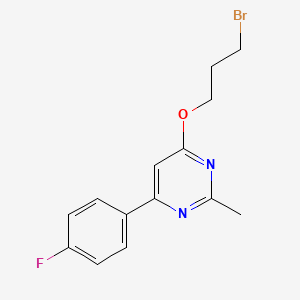
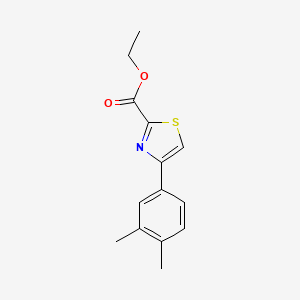
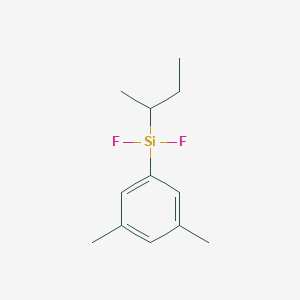
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)
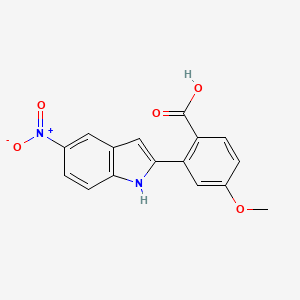
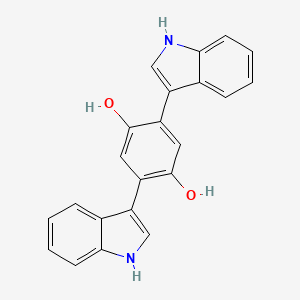

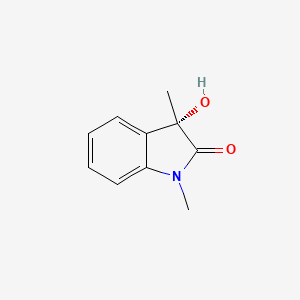
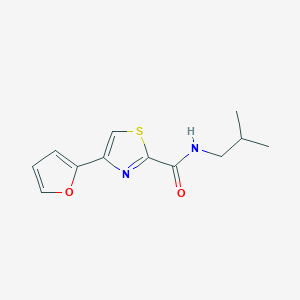
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
